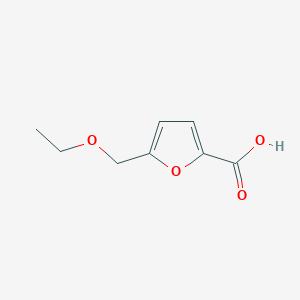

5-(ethoxymethyl)furan-2-carboxylic Acid

Description

Significance of Furanic Scaffolds in Sustainable Chemistry and Biomass Valorization

The global shift from a fossil-based economy to a more sustainable, bio-based society has placed significant emphasis on the efficient utilization of renewable resources. mdpi.com Biomass, particularly lignocellulosic material, represents an abundant and carbon-neutral feedstock for the production of chemicals and fuels. Central to this endeavor is the concept of biomass valorization, which involves the catalytic conversion of biomass-derived carbohydrates into valuable platform molecules. mdpi.comresearchgate.net Among these, furanic compounds, or "furanics," have emerged as a cornerstone of modern biorefineries. mdpi.com

Furanic scaffolds, derived from the dehydration of C5 and C6 sugars, are pivotal in bridging the gap between raw biomass and high-value chemical products. researchgate.net This approach aligns with the principles of green chemistry by utilizing renewable feedstocks, potentially reducing energy consumption, and enabling the manufacture of biodegradable materials. mdpi.com The inherent oxygenated functionalities within these furan-based molecules provide a unique chemical reactivity that can be harnessed through selective catalytic processes, such as oxidation, reduction, and hydrodeoxygenation, to produce a diverse array of chemicals. mdpi.comresearchgate.net This strategic conversion of biomass into furanic platforms is crucial for developing sustainable alternatives to petrochemicals, including monomers for polymers, advanced biofuels, and key pharmaceutical intermediates. mdpi.comresearchgate.net

Overview of Furan-2-carboxylic Acid Derivatives as Versatile Intermediates and Building Blocks

Furan-2-carboxylic acid, commonly known as 2-furoic acid, is a prominent organic compound derived from the oxidation of furfural (B47365), a key biomass-derived aldehyde. glpbio.com It serves as a fundamental building block for the synthesis of more complex molecules across multiple industries. ontosight.aichempoint.com Its derivatives are recognized as high-performance intermediates due to the versatile reactivity of the furan (B31954) ring and the carboxylic acid group. chempoint.com

In the pharmaceutical sector, the furan-2-carboxylic acid scaffold is integral to the creation of numerous active pharmaceutical ingredients (APIs). chempoint.com It is a critical precursor in the synthesis of nitrofuran antibiotics, such as nitrofurantoin (B1679001) and furazolidone, where the furan moiety contributes to broad-spectrum antimicrobial activity. chempoint.com Furthermore, various derivatives have been investigated for a range of biological activities, including anti-inflammatory, antiparasitic, and anticancer properties. ontosight.aichempoint.com Recent research has also explored their potential in ameliorating conditions like type 2 diabetes by inhibiting gluconeogenesis. nih.gov

Beyond medicine, these derivatives are used in the food and beverage industry as natural preservatives and flavoring agents, preventing spoilage by bacteria and fungi. chempoint.com In materials science, 2-furoic acid is being researched as a renewable building block for creating biodegradable plastics and resins, highlighting its role in advancing sustainable innovation. chempoint.com

Contextualizing 5-(Ethoxymethyl)furan-2-carboxylic Acid within the Broader Furanic Chemical Space

5-(ethoxymethyl)furan-2-carboxylic acid is a specific derivative that occupies a strategic position within the furanic chemical landscape. Its structure is built upon the furan-2-carboxylic acid core, featuring an ethoxymethyl substituent at the 5-position of the furan ring. This places it directly within the value chain of C6 sugar-derived platform chemicals, originating from the highly significant intermediate, 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net

The synthesis of this compound is conceptually linked to the oxidation and modification of HMF. The selective oxidation of HMF yields 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), a naturally occurring furanic acid also known as Sumiki's acid. nih.govrsc.org 5-(ethoxymethyl)furan-2-carboxylic acid can be considered an ether derivative of HMFCA, where the hydroxyl group of the hydroxymethyl substituent has been converted to an ethoxy group. This modification alters the molecule's polarity, solubility, and reactivity, offering a pathway to fine-tune its chemical properties for specific applications. By introducing an ethoxymethyl group, the compound's potential as a monomer or synthetic intermediate is diversified, providing a unique building block that combines the foundational reactivity of the furoic acid structure with the distinct characteristics of an ether linkage.

Chemical and Physical Properties of 5-(ethoxymethyl)furan-2-carboxylic Acid

The following table summarizes key properties of the compound, sourced from the PubChem database. nih.gov

| Property | Value |

| Molecular Formula | C8H10O4 |

| Molecular Weight | 170.16 g/mol |

| IUPAC Name | 5-(ethoxymethyl)furan-2-carboxylic acid |

| CAS Number | 38148-73-9 |

| Physical Description | No data available |

| Computed XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

Structure

3D Structure

Properties

IUPAC Name |

5-(ethoxymethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-2-11-5-6-3-4-7(12-6)8(9)10/h3-4H,2,5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVYCKXKKLJCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Techniques for Structural Elucidation and Quantification in Furan Carboxylic Acid Research

Chromatographic Separation and Detection

Chromatography is a cornerstone for the analysis of furan (B31954) carboxylic acids, enabling the separation of the target analyte from complex mixtures, which is a critical prerequisite for accurate quantification and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace and Solid-Phase Microextraction (HS-SPME-GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For furan derivatives, which can exhibit significant volatility, coupling GC-MS with headspace (HS) sampling is particularly effective. gcms.czuzh.ch Headspace analysis isolates volatile analytes from the non-volatile sample matrix, reducing interference and protecting the instrument. researchgate.netmdpi.com

To enhance sensitivity, Solid-Phase Microextraction (SPME) is often employed. HS-SPME involves exposing a coated fiber to the headspace above a sample, where it adsorbs and concentrates the volatile analytes. acs.orgnih.gov This fiber is then transferred to the GC injector for thermal desorption and analysis. This technique significantly improves detection limits compared to standard headspace analysis alone. gcms.cz The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte, minimizing matrix effects. mdpi.comnih.gov

While 5-(ethoxymethyl)furan-2-carboxylic acid itself has relatively low volatility due to the carboxylic acid group, it can be analyzed by GC-MS after a derivatization step (e.g., silylation) to convert the non-volatile carboxylic acid into a more volatile ester.

| Parameter | Typical Value/Condition | Purpose |

| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Broad-range adsorption of volatile and semi-volatile furan derivatives. |

| Extraction Time | 10-25 minutes | Allows for equilibrium or near-equilibrium concentration of analytes on the fiber. gcms.czresearchgate.net |

| Extraction Temp. | 30-50 °C | Optimizes the partitioning of analytes into the headspace for SPME adsorption. acs.org |

| GC Column | HP-5MS or Rxi-624Sil MS (mid-polarity) | Provides efficient separation of various furan derivatives based on boiling point and polarity. gcms.czmdpi.com |

| Injector Temp. | 250-280 °C | Ensures rapid and complete thermal desorption of analytes from the SPME fiber. mdpi.com |

| Carrier Gas | Helium | Inert gas to carry analytes through the column. |

| Oven Program | Initial temp 30-40°C, ramped to 200-280°C | Separates compounds based on their differing volatilities and interactions with the column's stationary phase. mdpi.com |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns for library matching. |

| MS Detection | Tandem MS (Multiple Reaction Monitoring, MRM) | Highly selective and sensitive detection by monitoring specific parent-to-daughter ion transitions. |

This interactive table summarizes typical parameters for the HS-SPME-GC-MS/MS analysis of furan derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Liquid Chromatography (UHPLC)

For polar and non-volatile furan carboxylic acids, Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-High Performance Liquid Chromatography (UHPLC)-MS, are the methods of choice. nih.gov These techniques are ideal for analyzing compounds like 5-(ethoxymethyl)furan-2-carboxylic acid directly in liquid samples without the need for derivatization.

UHPLC systems use columns with smaller particles, enabling faster analysis times and superior resolution compared to traditional HPLC. nih.gov The separation is typically achieved using a reversed-phase column (e.g., C18), where polar compounds elute earlier. The eluent is then introduced into a mass spectrometer, commonly using an electrospray ionization (ESI) source, which is well-suited for ionizing polar molecules like carboxylic acids. Tandem mass spectrometry (MS/MS) is again used for its high selectivity and sensitivity, making it invaluable for quantifying trace levels of the compound in complex biological or environmental samples. nih.gov

| Parameter | Typical Value/Condition | Purpose |

| UHPLC Column | C18 or Pentafluorophenyl (PFP) silica (B1680970) column | Separation based on hydrophobicity. PFP columns offer alternative selectivity for aromatic compounds. nih.gov |

| Mobile Phase | Gradient of water and methanol (B129727)/acetonitrile with acid (e.g., formic acid) | Controls the retention and elution of analytes. Acid improves peak shape and ionization efficiency. nih.gov |

| Flow Rate | 0.2-0.5 mL/min | Optimized for small particle columns used in UHPLC. |

| Run Time | < 10 minutes | UHPLC allows for rapid separation of multiple analytes. nih.gov |

| Ionization Source | Electrospray Ionization (ESI), negative mode | ESI is a soft ionization technique suitable for polar molecules. Negative mode is ideal for deprotonating carboxylic acids. |

| MS Detection | Tandem MS (Multiple Reaction Monitoring, MRM) | Provides high selectivity and sensitivity for quantification by monitoring specific precursor-product ion transitions. |

This interactive table outlines typical parameters for the UHPLC-MS/MS analysis of furan carboxylic acids.

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Assessment

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used technique for monitoring the progress of chemical reactions and assessing the purity and yield of synthesized compounds. mdpi.commdpi.com Furan rings possess a strong chromophore that absorbs UV light, typically around 260-280 nm, making UV detection highly suitable for the quantification of furan carboxylic acids. nih.gov

In a synthetic context, small aliquots of a reaction mixture can be analyzed by HPLC to determine the consumption of reactants and the formation of products over time. mdpi.com After purification, HPLC is used to assess the final purity of the 5-(ethoxymethyl)furan-2-carboxylic acid by quantifying the area of the main peak relative to any impurity peaks. The yield can be accurately determined by comparing the peak area of the purified product to a calibration curve generated from a standard of known concentration. researchgate.net

| Parameter | Typical Value/Condition | Purpose |

| HPLC Column | C18 (Reversed-Phase) | Standard column for separating compounds of moderate polarity. |

| Mobile Phase | Isocratic or gradient mixture of acidified water and methanol or acetonitrile | The solvent system is optimized to achieve good separation between the product, starting materials, and byproducts. |

| Detection | UV-Vis Detector at ~280 nm | The furan ring system strongly absorbs UV light in this region, allowing for sensitive detection. nih.gov |

| Quantification | External standard calibration | The concentration of the analyte is determined by comparing its peak area to a standard curve. |

This interactive table presents common HPLC parameters for purity and yield analysis of furan carboxylic acids.

Spectroscopic and Spectrometric Characterization Methods

Once a compound is purified, spectroscopic and spectrometric methods are employed to confirm its molecular structure unequivocally.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom in the molecule.

For 5-(ethoxymethyl)furan-2-carboxylic acid, the ¹H NMR spectrum would show distinct signals for each unique proton. The two protons on the furan ring would appear as doublets, with their specific chemical shifts confirming their position relative to the carboxylic acid and ethoxymethyl groups. mdpi.complos.org The methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethoxy group would appear as a quartet and a triplet, respectively, due to spin-spin coupling. The ¹³C NMR spectrum would complement this by showing a unique signal for each carbon atom, including the carboxyl carbon, the carbons of the furan ring, and the carbons of the ethoxymethyl substituent.

| Atom Position (in 5-(ethoxymethyl)furan-2-carboxylic acid) | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | ~12-13 | Singlet (broad) | ~160-165 |

| Furan Ring H-3 | ~7.2-7.3 | Doublet | ~118-122 |

| Furan Ring H-4 | ~6.5-6.6 | Doublet | ~110-114 |

| Methylene (-O-CH₂-CH₃) | ~3.6-3.8 | Quartet | ~65-70 |

| Methylene (Furan-CH₂-O-) | ~4.6-4.7 | Singlet | ~63-68 |

| Methyl (-CH₂-CH₃) | ~1.2-1.4 | Triplet | ~14-16 |

| Furan Ring C-2 | - | - | ~145-150 |

| Furan Ring C-5 | - | - | ~155-160 |

This interactive table displays the predicted ¹H and ¹³C NMR chemical shifts for 5-(ethoxymethyl)furan-2-carboxylic acid based on data from analogous structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides two crucial pieces of information: the precise molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the elemental formula of 5-(ethoxymethyl)furan-2-carboxylic acid (C₈H₁₀O₄). mdpi.com

When subjected to ionization, typically through electron ionization (EI) in GC-MS or collision-induced dissociation (CID) in LC-MS/MS, the molecule breaks apart in a predictable manner. The analysis of these fragments provides a structural fingerprint. For 5-(ethoxymethyl)furan-2-carboxylic acid, key fragmentation pathways would likely include the loss of the carboxylic acid group (-COOH), loss of the ethoxy radical (-•OCH₂CH₃), and cleavage of the entire ethoxymethyl group (-CH₂OCH₂CH₃). nih.govlibretexts.org The resulting fragment ions (m/z values) help to piece together the molecular structure and confirm the identity of the analyte.

| Ion | Formula | Expected m/z (mass-to-charge ratio) | Description |

| [M]⁺• | C₈H₁₀O₄ | 170 | Molecular Ion |

| [M - C₂H₅O]⁺ | C₆H₅O₃ | 125 | Loss of the ethoxy group |

| [M - COOH]⁺ | C₇H₉O₂ | 125 | Loss of the carboxylic acid group |

| [M - C₃H₇O]⁺ | C₅H₃O₃ | 111 | Loss of the entire ethoxymethyl group |

This interactive table lists the predicted key fragments and their corresponding m/z values in the mass spectrum of 5-(ethoxymethyl)furan-2-carboxylic acid.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule, such as 5-(ethoxymethyl)furan-2-carboxylic acid. By absorbing infrared radiation at specific frequencies that correspond to the vibrational energies of its bonds, the compound reveals a unique spectral fingerprint. The analysis of this spectrum allows for the confirmation of key structural features, particularly the carboxylic acid, the ether linkage, and the furan ring.

The IR spectrum of a carboxylic acid is highly characteristic. youtube.com A very broad absorption band is typically observed in the region of 2500–3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxyl group. youtube.com The presence of the carbonyl group (C=O) within the carboxylic acid is confirmed by a strong, sharp absorption peak that appears between 1680 and 1725 cm⁻¹. youtube.com

The furan ring itself presents several characteristic bands. Signals in the 3100–3200 cm⁻¹ range can be attributed to the C-H stretching vibrations of the aromatic ring. researchgate.net Furthermore, the C=C stretching vibrations within the furan ring typically appear in the 1500–1600 cm⁻¹ region. The C-O-C stretching of the furan ring ether bond is also identifiable. In addition to the furan ring, the ethoxymethyl substituent introduces another C-O-C ether linkage, whose asymmetric stretching vibration is expected to produce a strong band around 1100-1200 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for 5-(ethoxymethyl)furan-2-carboxylic Acid This table is interactive. You can sort and filter the data.

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 2500–3300 | O-H stretch (hydrogen-bonded) | Carboxylic Acid | Broad, Strong |

| 3100–3200 | C-H stretch | Furan Ring | Medium |

| 2850–2980 | C-H stretch (aliphatic) | Ethoxymethyl Group | Medium |

| 1680–1725 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| 1500–1600 | C=C stretch | Furan Ring | Medium-Variable |

| 1100-1200 | C-O-C stretch (asymmetric) | Ether | Strong |

Ultraviolet-Visible Spectroscopy (UV-Vis) for Conjugation and Aromaticity

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of molecules containing conjugated π-electron systems, such as the furan ring in 5-(ethoxymethyl)furan-2-carboxylic acid. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones, with the wavelength of maximum absorbance (λmax) being characteristic of the specific electronic transition.

The furan ring, being an aromatic heterocycle, exhibits characteristic π → π* transitions. For furan derivatives, these absorptions typically occur in the UV region. The presence of substituents on the furan ring, such as the carboxylic acid group and the ethoxymethyl group, can influence the position and intensity of these absorption bands. The carboxylic acid group, acting as a chromophore, and the ether oxygen, acting as an auxochrome, both interact with the π-system of the furan ring, potentially causing a bathochromic shift (a shift to longer wavelengths) of the λmax compared to unsubstituted furan. Studies on similar compounds, such as 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) and its derivatives, have shown strong UV absorption around 280 nm, which is often used for their detection. nih.gov This absorption is indicative of the extended conjugation within the molecule. The systematic study of how different substituents affect the optical behavior is crucial for developing new functional organic materials. acs.org

Table 2: Expected UV-Vis Absorption Data for 5-(ethoxymethyl)furan-2-carboxylic Acid This table is interactive. You can sort and filter the data.

| Wavelength (λmax) | Electronic Transition | System | Solvent |

|---|

Quantitative Analysis and Validation Methodologies

Method Development for Trace Analysis

The detection and quantification of furan carboxylic acids at trace levels are critical in various fields, from food science to environmental monitoring. Method development for trace analysis focuses on achieving high sensitivity, selectivity, and accuracy. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are often employed for this purpose. nih.gov

A notable application of trace analysis is the identification of furan-2-carboxylic acids as potent inhibitors of bacterial swarming on agar (B569324) plates. nih.gov In one study, 5-hydroxymethylfuran-2-carboxylic acid (5-HMFA) and furan-2-carboxylic acid (FA) were found to inhibit bacterial motility at extremely low concentrations, specifically 1.8 µg L⁻¹ (13 nmol L⁻¹) and 2.3 µg L⁻¹ (21 nmol L⁻¹), respectively. nih.gov The quantification of such minute amounts necessitates a highly sensitive analytical method. The development of such a method would typically involve:

Sample Preparation: Efficient extraction of the analyte from a complex matrix (e.g., agar, biological fluids) using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Chromatographic Separation: Utilizing HPLC with a suitable column (e.g., reverse-phase C18) to separate the target analyte from other matrix components.

Detection: Employing a highly sensitive detector, most commonly a tandem mass spectrometer (MS/MS). MS/MS provides excellent selectivity through techniques like selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for the analyte of interest.

This approach ensures that the compound can be reliably quantified even when present in picogram or nanogram amounts.

Application of Isotope Dilution Techniques for Accuracy

For the highest level of accuracy and precision in quantitative analysis, especially in complex matrices like biological samples, stable isotope dilution analysis (SIDA) is the gold standard. nih.govnih.gov This technique overcomes issues related to matrix effects and analyte loss during sample preparation and analysis.

The core principle of SIDA involves "spiking" a known amount of a stable, isotopically labeled version of the analyte—in this case, 5-(ethoxymethyl)furan-2-carboxylic acid labeled with isotopes like ¹³C or ²H—into the sample at the earliest stage of preparation. This labeled compound serves as an internal standard. Because the labeled standard is chemically identical to the unlabeled analyte, it behaves identically during extraction, chromatography, and ionization in the mass spectrometer.

Any loss of analyte during the procedure will be accompanied by a proportional loss of the labeled standard. The final quantification is based on the measured ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled standard. nih.govnih.gov This ratio remains constant regardless of sample loss or variations in instrument response, leading to highly accurate and reliable results. The development of a SIDA method requires the synthesis of the corresponding isotopically labeled compounds, which are then characterized and used to build calibration curves for precise quantification via techniques like UPLC-ESI-MS/MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry). nih.govnih.gov

Academic Investigations into the Biological and Molecular Interactions of Furan Carboxylic Acid Derivatives

Structure-Activity Relationship (SAR) Studies

The biological activity of furan-2-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the furan (B31954) ring. Systematic modifications have revealed key structural features that govern their therapeutic potential. For instance, the presence of a phenyl group at the 5-position of the furan ring is a crucial determinant for certain biological activities.

In the context of antitubercular agents, modifications to the 5-phenylfuran-2-carboxylic acid scaffold have been explored. researchgate.netresearchgate.net Replacing a nitro group, which is often associated with toxicity, with other substituents has been a key strategy. researchgate.net Studies on a series of 5-phenylfuran-2-carboxylic acid analogs revealed that the presence of electron-withdrawing groups on the phenyl ring, such as cyano (CN) and trifluoromethyl (CF3), can enhance inhibitory activity against enzymes like salicylate (B1505791) synthase (MbtI). mdpi.com Specifically, a meta-cyano substitution on the phenyl ring was found to be particularly effective for MbtI inhibition. mdpi.com The relative positions of these substituents are also critical; for example, placing CN and CF3 groups in a meta arrangement on the phenyl ring was shown to be more favorable than an ortho arrangement, which could lead to detrimental steric interactions. mdpi.com

Furthermore, the core furan-2-carboxylic acid structure itself is considered an important part of the pharmacophore for MbtI inhibition. mdpi.com The introduction of halogen atoms to the phenyl ring of furan-2-yl(phenyl)methanone derivatives has also been shown to increase their in vitro protein tyrosine kinase (PTK) inhibitory activity. mdpi.com

The following table summarizes the impact of various structural modifications on the bioactivity of furan carboxylic acid derivatives:

Interactive Data Table: Impact of Structural Modifications on Bioactivity| Scaffold | Modification | Observed Impact on Bioactivity | Target/Activity |

|---|---|---|---|

| 5-phenylfuran-2-carboxylic acid | Replacement of nitro group | Maintained or improved activity while reducing potential toxicity researchgate.net | Antitubercular (MbtI inhibition) researchgate.net |

| 5-phenylfuran-2-carboxylic acid | Addition of meta-cyano group to phenyl ring | Enhanced inhibitory potency mdpi.com | MbtI inhibition mdpi.com |

| 5-phenylfuran-2-carboxylic acid | Addition of trifluoromethyl (CF3) group to phenyl ring | Enhanced inhibitory activity mdpi.com | MbtI inhibition mdpi.com |

| 5-phenylfuran-2-carboxylic acid | Meta-positioning of CN and CF3 on phenyl ring | Avoided detrimental steric interactions, improving activity mdpi.com | MbtI inhibition mdpi.com |

| Furan-2-yl(phenyl)methanone | Introduction of halogen atoms to phenyl ring | Increased inhibitory activity mdpi.com | Protein Tyrosine Kinase (PTK) inhibition mdpi.com |

The introduction of alkoxymethyl groups, such as the ethoxymethyl group in 5-(ethoxymethyl)furan-2-carboxylic acid, at the 5-position of the furan ring can significantly influence how the molecule is recognized by biological targets. This is often due to a combination of steric, electronic, and hydrophobic effects. The ether linkage and the alkyl chain length of the alkoxymethyl substituent can play a crucial role in the binding affinity and specificity of these compounds.

While direct studies on 5-(ethoxymethyl)furan-2-carboxylic acid's molecular recognition are not extensively detailed in the provided context, related research on similar structures provides valuable insights. For example, in the development of inhibitors for phosphodiesterase type 4 (PDE4), the presence of a methoxy (B1213986) group on a phenyl ring attached to a furan scaffold demonstrated good interaction with the metal binding pocket of the enzyme, which was beneficial for enhancing inhibitory activity. sci-hub.seresearchgate.net This suggests that the oxygen of the ether in an alkoxymethyl group could participate in similar key interactions, such as forming hydrogen bonds with amino acid residues in a binding site.

Molecular docking studies of various furan derivatives have shown that the orientation and interactions of substituents are critical for activity. For instance, the carbonyl group of furan-2-carboxamides is thought to interact with key amino acid residues like tryptophan or tyrosine within the binding cavity of the LasR receptor in Pseudomonas aeruginosa. nih.gov By extension, an alkoxymethyl group could position the entire molecule favorably within a binding pocket, allowing the carboxylic acid or other functional groups to establish crucial interactions. The flexibility of the ether linkage can also allow the substituent to adopt an optimal conformation for binding, potentially increasing the compound's affinity for its target.

The lipophilicity, or hydrophobicity, of the alkoxymethyl substituent also plays a role. Increasing the length of the alkyl chain can enhance hydrophobic interactions with nonpolar regions of a binding site. This was a consideration in the design of MbtI inhibitors, where lipophilic moieties were introduced to improve the properties of the compounds. mdpi.com

Molecular Mechanisms of Biological Activity

Furan-2-carboxylic acid derivatives have been investigated as inhibitors of various enzymes, with their efficacy being highly dependent on the specific substitution patterns of the furan ring.

A significant area of research has been the inhibition of salicylate synthase (MbtI), an enzyme essential for mycobactin (B74219) biosynthesis in Mycobacterium tuberculosis. researchgate.net 5-phenylfuran-2-carboxylic acid derivatives have emerged as a promising class of MbtI inhibitors. researchgate.net For instance, certain optimized derivatives have demonstrated potent inhibition of MbtI with IC50 values in the low micromolar range. researchgate.net One particular derivative exhibited a Ki of 8.8 µM and displayed competitive inhibition with respect to the enzyme's substrate, chorismic acid. researchgate.net The inhibitory activity of these compounds against MbtI is correlated with their antimycobacterial effects, suggesting that their mechanism of action is related to the disruption of iron uptake. researchgate.net

The following table presents inhibitory data for selected furan carboxylic acid derivatives against MbtI:

Interactive Data Table: MbtI Inhibition by Furan Derivatives| Compound | Inhibitory Concentration (IC50) | Inhibition Constant (Ki) | Antimycobacterial Activity (MIC99) | Reference |

|---|---|---|---|---|

| 5-phenylfuran-2-carboxylic acid analog | 7.6 µM | Not Reported | 156 µM | researchgate.net |

| 5-phenylfuran-2-carboxylic acid analog | 13.1 µM | Not Reported | 250 µM | researchgate.net |

| Lead candidate 1h | Not Reported | 8.8 µM | 250 µM | researchgate.net |

| 5-(2-cyano-4-(trifluoromethyl)phenyl)furan-2-carboxylic acid | ~18 µM | Not Reported | Not Reported | mdpi.com |

| 5-(2,4-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid | ~13 µM | Not Reported | Not Reported | mdpi.com |

| 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | 15 µM to 33 µM range | Not Reported | Not Reported | mdpi.com |

In addition to MbtI, furan derivatives have been explored as inhibitors of other enzymes. For example, a series of 5-phenyl-2-furan derivatives were designed and synthesized as potential inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory processes. sci-hub.seresearchgate.net Some of these compounds showed considerable inhibitory activity against PDE4B. sci-hub.seresearchgate.net Furthermore, furan carboxylate derivatives have been identified as novel inhibitors of ATP-citrate lyase (ACL), an enzyme upregulated in many cancers, with the most potent compound having an IC50 of 4.1 µM. nih.gov

Furan derivatives have been shown to modulate a variety of cellular processes, particularly in bacteria. nih.gov These compounds can inhibit bacterial growth and interfere with behaviors such as swarming motility and biofilm formation. nih.govnih.gov

Halogenated furanones, a class of furan derivatives, have been demonstrated to inhibit swarming and biofilm formation in bacteria like E. coli and Pseudomonas aeruginosa without necessarily affecting their growth. nih.govnih.gov This anti-swarming activity is often linked to the inhibition of quorum sensing (QS), a bacterial communication system. nih.gov Furanones can interfere with QS by competing with the binding of native signal molecules, such as N-Acylhomoserine lactones (AHLs), to their receptors. nih.govresearchgate.net This disruption of QS signaling can, in turn, lead to a reduction in the production of factors required for swarming, like surface-active compounds. researchgate.net

Some furan derivatives exhibit direct antibacterial activity through mechanisms that can lead to cell lysis. scialert.net For instance, certain furan compounds have been observed to disrupt the cell wall and cytoplasmic membrane of bacteria. scialert.net The mode of action for some furan derivatives involves the inhibition of protein synthesis by binding to bacterial 16S ribosomal RNA, ultimately leading to cell death. biosynth.com

The following table summarizes the effects of furan derivatives on various cellular processes:

Interactive Data Table: Effects of Furan Derivatives on Cellular Processes| Cellular Process | Organism(s) | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| Bacterial Proliferation | Gram-positive and Gram-negative bacteria | Inhibition of growth nih.govscialert.net | Disruption of cell wall and membrane; inhibition of protein synthesis scialert.netbiosynth.com |

| Swarming Motility | Serratia liquefaciens, Pseudomonas aeruginosa | Inhibition nih.govnih.govresearchgate.net | Inhibition of quorum sensing; competition with AHL signal molecules nih.govresearchgate.net |

| Biofilm Formation | E. coli, Pseudomonas aeruginosa | Inhibition nih.govnih.gov | Inhibition of quorum sensing nih.govnih.gov |

| Extracellular Polysaccharide Production | Not specified | Not specified | Not specified |

Furan derivatives have been investigated for their interactions with various biomolecules beyond enzymes, including cell surface receptors like G-protein coupled receptors (GPCRs) and the ST2 receptor.

GPCRs are a large family of transmembrane receptors involved in a multitude of signaling pathways and are major drug targets. nih.govfrontiersin.orgmdpi.com A furan-based chemical cross-linking methodology has been developed to study the interactions between ligands and their native GPCRs on the surface of living cells. nih.gov This technique utilizes the oxidation of a furan moiety incorporated into a ligand, which then forms a covalent bond with the receptor, allowing for the study of these transient interactions. nih.govugent.be This demonstrates that the furan scaffold can be positioned within the ligand-binding pocket of a GPCR. ugent.be

The ST2 receptor, a member of the interleukin-1 receptor family, is implicated in inflammatory and immune responses. Small-molecule inhibitors of ST2 based on a furanylmethylpyrrolidine scaffold have been identified. nih.gov Structure-activity relationship studies of these inhibitors have led to compounds that can block the interaction between ST2 and its ligand, IL-33, with IC50 values in the low micromolar range. nih.gov These inhibitors have been shown to decrease the proliferation of CD4+ and CD8+ T cells in vitro, indicating their potential to modulate immune responses. nih.gov

Ligand-Based Design and Screening Approaches

Ligand-based drug design and screening are pivotal strategies in the discovery of novel therapeutic agents, particularly when the three-dimensional structure of the biological target is unknown. These approaches rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. The core idea is to derive a model, known as a pharmacophore, from a set of known active ligands. This model represents the essential steric and electronic features required for a molecule to interact with the target receptor and elicit a biological response. This section explores the application of these computational methods to furan carboxylic acid derivatives, with a specific focus on 5-(ethoxymethyl)furan-2-carboxylic acid.

In the absence of specific research on 5-(ethoxymethyl)furan-2-carboxylic acid, the following outlines the general principles of ligand-based design and screening approaches that could be applied to this and related furan derivatives. These methodologies serve as a framework for future investigations into the therapeutic potential of this chemical entity.

Virtual Screening of Furan Carboxylic Acid Libraries

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In a ligand-based approach, this screening is guided by the pharmacophoric features of known active compounds. For instance, a virtual high-throughput screening of a focused library of furoic acid derivatives was successful in identifying novel inhibitors of ATP-citrate lyase, an enzyme implicated in cancer metabolism. nih.gov This study demonstrated the potential of in silico methods to identify promising furan-based scaffolds for therapeutic development. nih.gov

A hypothetical virtual screening campaign for 5-(ethoxymethyl)furan-2-carboxylic acid would involve:

Pharmacophore Model Generation: Based on a set of structurally diverse furan carboxylic acid derivatives with known activity against a specific target, a pharmacophore model would be developed. This model would define the key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions necessary for binding.

Database Screening: A large database of chemical compounds, including 5-(ethoxymethyl)furan-2-carboxylic acid and its analogues, would be computationally screened against the generated pharmacophore model.

Hit Identification and Optimization: The molecules that fit the pharmacophore model (the "hits") would be prioritized for further experimental testing. Subsequent optimization of these hits could involve modifications to the furan scaffold, including the ethoxymethyl group, to improve potency and selectivity.

Phenotypic Screening of Furan Derivatives

Phenotypic screening is another powerful approach in drug discovery that does not require prior knowledge of a specific drug target. Instead, it involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired phenotypic change. A recent study employed phenotypic screening to discover furan-2-carboxylic acid derivatives with the potential to ameliorate type 2 diabetes mellitus. nih.gov This approach led to the identification of promising anti-gluconeogenesis agents. nih.gov

While this particular study did not report on 5-(ethoxymethyl)furan-2-carboxylic acid, it highlights a valuable strategy for uncovering the biological activities of novel furan derivatives. A phenotypic screen including this compound could potentially reveal unexpected therapeutic applications.

Due to the lack of specific research data, no data tables on the biological and molecular interactions of 5-(ethoxymethyl)furan-2-carboxylic acid can be provided at this time. Future research in this area would be necessary to generate the experimental and computational data required for such a table.

Applications in Advanced Materials and Polymer Science

Furan (B31954) Carboxylic Acids as Bio-based Monomers

Furan-based monomers are considered key building blocks for the bio-based economy, providing a pathway to polymers with novel properties and reduced environmental impact. researchgate.net The rigid furan ring can impart desirable thermal and mechanical properties to polymers, making them potential replacements for petroleum-derived plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). nih.govsemanticscholar.org Much of the research has centered on FDCA, which is a structural analogue of terephthalic acid. rsc.orgresearchgate.netncsu.edu However, other derivatives, including monofunctional and asymmetrically substituted furan carboxylic acids, are being explored to create a wider range of polymer architectures and functionalities.

Synthesis of Novel Polyester (B1180765) and Polyurethane Architectures

The synthesis of polyesters from furan-based monomers, particularly FDCA, is well-documented, yielding materials with excellent thermomechanical and barrier properties. researchgate.netrsc.org These polymers are typically synthesized through polycondensation reactions with various diols. ncsu.edu While extensive research has been conducted on difunctional furan monomers like FDCA and 2,5-bis(hydroxymethyl)furan (BHMF) for creating linear polyesters, the incorporation of asymmetrically substituted furan derivatives is a strategy to modify polymer properties. nih.govsemanticscholar.orgacs.org

For polyurethanes, furan-based diols, such as those derived from BHMF, have been investigated. These furan-containing polyols can be reacted with polyisocyanates to create rigid polyurethane foams with improved fire resistance. google.com The furan nucleus contributes to char formation, which is beneficial for flame retardancy. google.com

Exploration of 5-(Ethoxymethyl)furan-2-carboxylic Acid as a Potential Building Block for Sustainable Polymers

While direct polymerization of 5-(ethoxymethyl)furan-2-carboxylic acid into homopolymers or its extensive use in copolymers is not yet widely reported in publicly available research, its structure suggests significant potential as a specialty monomer. As a derivative of 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), it belongs to a class of compounds recognized as valuable building blocks for bio-based polymers. researchgate.netresearchgate.net

The structure of EMFCA, featuring a carboxylic acid group for esterification and an ethoxymethyl side chain, offers several possibilities:

Chain Termination/Modification: In polyester synthesis, its monofunctional nature (regarding the carboxylic acid group) could be utilized to control molecular weight or to introduce the ethoxymethyl functional group as a pendant chain. This can influence properties such as solubility, flexibility, and the glass transition temperature of the resulting polymer.

Reactive Moiety: The furan ring itself can participate in further reactions, such as Diels-Alder cycloadditions, which can be used for cross-linking polymers to create thermosets or self-healing materials.

Precursor to Other Monomers: EMFCA could potentially be a precursor for other, more complex furan-based monomers, although this area remains largely unexplored.

Research into its close analogue, 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), has shown its utility in creating copolymers, for instance with ε-caprolactone, through enzymatic polymerization. researchgate.net This suggests that EMFCA could likely be incorporated into similar polyester structures.

Development of Functional Furan-Derived Materials

Beyond their role as primary monomers in the polymer backbone, furan derivatives are being developed for use as functional additives and components in material formulations like resins, coatings, and plasticizers.

Synthesis of Resins and Coatings from Furanic Components

Furan-based compounds are valuable in the synthesis of resins and coatings due to the reactivity of the furan ring. For example, epoxy resins have been developed from furan-based precursors like 2,5-furandicarboxylic acid and 2,5-bis(hydroxymethyl)furan (BHMF). mdpi.comgoogle.com These bio-based resins can exhibit superior thermal properties compared to conventional phenyl-based alternatives. mdpi.com The furan moiety can contribute to developing materials for composite materials, adhesives, and coatings. google.com While specific examples using 5-(ethoxymethyl)furan-2-carboxylic acid are not detailed in current literature, its structural similarity to other furan precursors suggests its potential applicability in this field.

Investigation of Furan Carboxylic Acid Derivatives as Bio-based Plasticizers

Plasticizers are additives used to increase the flexibility and workability of polymers, most notably poly(vinyl chloride) (PVC). There is a strong market driver to replace traditional phthalate-based plasticizers with safer, bio-based alternatives. europeanplasticisers.eu Esters derived from furan carboxylic acids have shown significant promise in this area. nih.govacs.org

For example, esters synthesized from 5-hydroxymethyl-2-furancarboxylic acid (HFCA) have been evaluated as bio-based plasticizers for PVC. acs.org These furan-based plasticizers were found to be miscible with PVC and demonstrated excellent plasticization performance, comparable to the commercial plasticizer dioctyl phthalate (B1215562) (DOP). acs.org The polarity imparted by the oxygen atom in the furan ring can help inhibit the plasticizer from migrating out of the polymer matrix. acs.orgacs.org

Given this precedent, esters of 5-(ethoxymethyl)furan-2-carboxylic acid are logical candidates for investigation as bio-based plasticizers. The synthesis would involve a straightforward esterification reaction between EMFCA and a suitable alcohol. The properties of the resulting ester, such as its molecular weight and the length of the alcohol chain, would influence its effectiveness as a plasticizer.

Structure-Property Relationships in Furan-Based Polymers

The properties of furan-based polymers are intrinsically linked to their chemical structure. The rigid, planar furan ring generally leads to polymers with higher glass transition temperatures (Tg) and enhanced thermal stability compared to their aliphatic counterparts. digitellinc.com For instance, poly(5-hydroxymethyl furoate), derived from an asymmetric furan monomer, exhibits a high Tg of 83 °C, which is attributed to the rigidity of the furan-containing repeat unit and a high prevalence of non-covalent interchain interactions. digitellinc.com

The asymmetry of monomers like EMFCA can disrupt chain packing and reduce crystallinity compared to polymers made from symmetric monomers like FDCA. This can affect mechanical properties, solubility, and the rate of biodegradation. The presence of the flexible ethoxymethyl side group in a polymer incorporating EMFCA would be expected to influence chain mobility. This could potentially lower the glass transition temperature and increase the flexibility of the material compared to a polymer with a simpler hydroxymethyl group. Understanding these relationships is crucial for designing furan-based polymers with tailored properties for specific applications. rsc.orgscribd.com

Computational Chemistry and Theoretical Modeling of Furan Carboxylic Acids

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For furan (B31954) carboxylic acids, these calculations elucidate the electronic landscape and predict chemical behavior with a high degree of accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to furan derivatives to predict their geometries, electronic properties, and reactivity. For instance, DFT studies on related furan compounds, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, have been instrumental in understanding their reaction mechanisms, where O,C-diprotonated forms are identified as reactive electrophilic species. nih.govnih.govmdpi.com

DFT calculations can determine key electronic descriptors that govern the reactivity of 5-(ethoxymethyl)furan-2-carboxylic acid. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). The MEP, for example, helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of Furan Carboxylic Acid Derivatives using DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Furan-2-carboxylic acid | -6.8 | -1.5 | 5.3 | 2.1 |

| 5-Methylfuran-2-carboxylic acid | -6.5 | -1.3 | 5.2 | 2.3 |

| 5-(Hydroxymethyl)furan-2-carboxylic acid | -6.6 | -1.6 | 5.0 | 2.8 |

| 5-(Ethoxymethyl)furan-2-carboxylic acid (Predicted) | -6.4 | -1.4 | 5.0 | 3.0 |

Note: The values for 5-(ethoxymethyl)furan-2-carboxylic acid are predicted based on trends observed in related compounds.

Molecular Orbital (MO) theory provides a detailed picture of the bonding within a molecule by describing the wave-like behavior of electrons. The analysis of molecular orbitals, particularly the frontier molecular orbitals (HOMO and LUMO), is crucial for understanding the chemical reactivity of furan carboxylic acids. mdpi.com The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is related to its ability to accept electrons.

In furan-2-carboxylic acid, the HOMO is typically localized on the furan ring, indicating that this moiety is the primary site for electrophilic attack. The LUMO, on the other hand, is often distributed over the carboxylic acid group and the conjugated system of the furan ring, suggesting that these are the regions susceptible to nucleophilic attack. The presence of an ethoxymethyl group at the 5-position is expected to influence the energy and distribution of these frontier orbitals, thereby modulating the compound's reactivity. Natural Bond Orbital (NBO) analysis is another powerful tool used to study bonding interactions, delocalization of electron density, and the stability of the molecule. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the macroscopic properties of systems based on their microscopic behavior, providing insights into the conformational preferences and intermolecular interactions of furan carboxylic acids.

The biological activity and physical properties of flexible molecules like 5-(ethoxymethyl)furan-2-carboxylic acid are highly dependent on their three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. This is achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.

The energy landscape of the molecule can then be mapped, revealing the global minimum energy conformation and other low-energy conformers that are likely to be populated at room temperature. For 5-(ethoxymethyl)furan-2-carboxylic acid, key rotatable bonds include the C-O bond of the ethoxy group and the C-C bond connecting the carboxylic acid to the furan ring. Understanding the preferred conformations is critical for predicting how the molecule will interact with other molecules, such as biological receptors.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.orgijpsr.comnih.gov This method is extensively used in drug discovery to predict how a ligand, such as a furan carboxylic acid derivative, might interact with the binding site of a protein.

Docking studies with furan-based compounds have been performed to investigate their potential as inhibitors for various enzymes. ijper.orgnih.gov For example, in silico molecular docking studies of furan-azetidinone hybrids have been conducted to assess their affinity for anti-cancer targets. ijpsr.com Similarly, docking simulations of 5-(ethoxymethyl)furan-2-carboxylic acid with a specific biological target could reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to binding affinity. These predictions can guide the design of more potent and selective inhibitors.

Table 2: Example of Docking Simulation Results for a Furan Carboxylic Acid Derivative with a Hypothetical Enzyme Active Site

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.5 |

| Hydrogen Bonds | 2 (with Ser234, Gly112) |

| Hydrophobic Interactions | Trp87, Phe256, Leu34 |

| Interacting Residues | Ser234, Gly112, Trp87, Phe256, Leu34, Ala235 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.

These models are built by correlating calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimentally determined activities or properties. A study on furan derivatives as corrosion inhibitors for mild steel successfully developed QSPR models. digitaloceanspaces.com In this study, quantum chemical descriptors such as the energy of the HOMO and LUMO, dipole moment, and other electronic parameters were correlated with the inhibition efficiency. Such an approach could be applied to a series of 5-substituted furan-2-carboxylic acids to develop predictive models for a specific biological activity or property of interest. These models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Prediction of Spectroscopic Data for Experimental Verification

Computational chemistry serves as a powerful tool in the study of furan carboxylic acids, enabling the prediction of spectroscopic properties before or in conjunction with experimental synthesis and analysis. Theoretical modeling, primarily through Density Functional Theory (DFT), allows for the elucidation of molecular structures and the simulation of various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These predictions are invaluable for verifying experimental results, assigning spectral peaks, and understanding the electronic and vibrational characteristics of molecules like 5-(ethoxymethyl)furan-2-carboxylic acid.

The accuracy of these computational predictions is highly dependent on the chosen theoretical level, which includes the functional and the basis set. For furan derivatives, methods like B3LYP have been widely used and shown to provide a good correlation with experimental data for molecular geometries, vibrational frequencies, and electronic transitions. globalresearchonline.netnih.govresearchgate.net

NMR spectroscopy is a fundamental technique for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, often employed within a DFT framework, is a common approach for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. globalresearchonline.net These calculations provide theoretical spectra that can be directly compared with experimental data, aiding in the assignment of complex spectra and confirming the proposed chemical structure.

For 5-(ethoxymethyl)furan-2-carboxylic acid, the predicted chemical shifts are influenced by the electronic environment of each nucleus, which is shaped by the furan ring and its electron-donating (ethoxymethyl) and electron-withdrawing (carboxylic acid) substituents. The calculations would involve optimizing the molecule's geometry to its lowest energy state before computing the shielding tensors for each atom.

Below are the anticipated ¹H and ¹³C NMR chemical shifts for 5-(ethoxymethyl)furan-2-carboxylic acid, calculated using a standard DFT/GIAO approach.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-(ethoxymethyl)furan-2-carboxylic Acid Calculated relative to a TMS standard.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | 12.0 - 13.0 | singlet (broad) | N/A |

| H-3 (furan) | 7.20 - 7.30 | doublet | ~3.5 |

| H-4 (furan) | 6.50 - 6.60 | doublet | ~3.5 |

| -CH₂- (ethoxymethyl) | 4.55 - 4.65 | singlet | N/A |

| -O-CH₂- (ethyl) | 3.50 - 3.60 | quartet | ~7.0 |

| -CH₃ (ethyl) | 1.20 - 1.30 | triplet | ~7.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(ethoxymethyl)furan-2-carboxylic Acid Calculated relative to a TMS standard.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carboxyl) | 158.0 - 160.0 |

| C-5 (furan) | 157.0 - 159.0 |

| C-2 (furan) | 146.0 - 148.0 |

| C-3 (furan) | 118.0 - 120.0 |

| C-4 (furan) | 111.0 - 113.0 |

| -CH₂- (ethoxymethyl) | 66.0 - 68.0 |

| -O-CH₂- (ethyl) | 65.0 - 67.0 |

| -CH₃ (ethyl) | 14.0 - 16.0 |

Comparing such predicted data with experimentally obtained spectra is a critical step in structural verification. nih.gov Discrepancies between calculated and experimental values can arise from limitations in the computational model, such as the handling of solvent effects or conformational averaging. nih.gov

Theoretical IR spectroscopy involves the calculation of harmonic vibrational frequencies. globalresearchonline.net These calculations help in assigning the absorption bands observed in experimental IR spectra to specific molecular vibrations, such as stretching, bending, or rocking of bonds. github.io The computed frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of electron correlation effects. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

For 5-(ethoxymethyl)furan-2-carboxylic acid, the predicted IR spectrum would exhibit characteristic peaks corresponding to its functional groups.

Table 3: Predicted Characteristic IR Vibrational Frequencies for 5-(ethoxymethyl)furan-2-carboxylic Acid

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Predicted Intensity |

|---|---|---|

| O-H stretch (carboxylic acid dimer) | 2500 - 3300 | Broad, Strong |

| C-H stretch (furan ring) | 3100 - 3150 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong |

| C=C stretch (furan ring) | 1550 - 1600 | Medium-Strong |

| C-O-C stretch (ether) | 1080 - 1150 | Strong |

| C-O stretch (carboxylic acid) | 1250 - 1320 | Strong |

| O-H bend (carboxylic acid) | 1390 - 1440 | Medium |

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. globalresearchonline.net It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. For aromatic and heteroaromatic compounds like furan derivatives, the most significant absorptions typically arise from π→π* transitions. The predicted spectrum for 5-(ethoxymethyl)furan-2-carboxylic acid would be characterized by strong absorption bands in the UV region.

Table 4: Predicted UV-Vis Absorption Data for 5-(ethoxymethyl)furan-2-carboxylic Acid Calculations typically performed for the molecule in a specified solvent.

| Electronic Transition | Predicted λ_max (nm) | Predicted Oscillator Strength (f) |

|---|---|---|

| HOMO → LUMO (π→π) | 260 - 280 | > 0.5 |

| Other π→π | 210 - 230 | Variable |

By simulating these spectra, researchers can gain a priori knowledge of the spectroscopic characteristics of 5-(ethoxymethyl)furan-2-carboxylic acid, which is essential for guiding its synthesis, purification, and experimental characterization. The close agreement between predicted and measured spectra provides strong evidence for the correct structural assignment of the synthesized compound.

Future Research Directions and Unexplored Avenues for 5 Ethoxymethyl Furan 2 Carboxylic Acid

Development of More Efficient and Green Synthetic Routes

The economically viable production of 5-(ethoxymethyl)furan-2-carboxylic acid is foundational to its future application. Current research provides a clear blueprint for its synthesis, starting with the well-established etherification of HMF with ethanol (B145695) to produce its immediate precursor, 5-(ethoxymethyl)furfural (EMF). nih.govsemanticscholar.orgrsc.org Future research should pivot to the selective oxidation of EMF's aldehyde group.

A primary research avenue is the adaptation of whole-cell biocatalysis, which has proven highly effective for the oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). rsc.orgrsc.orgmdpi.com Microorganisms such as Comamonas testosteroni and robust strains like Deinococcus wulumuqiensis R12, which exhibit high tolerance to furanic aldehydes and their corresponding acid products, are promising candidates. rsc.orgmdpi.com Screening and engineering of aldehyde dehydrogenases for high specificity towards EMF could lead to near-quantitative yields under mild, aqueous conditions, representing a significant advancement in green synthesis.

Concurrently, the exploration of heterogeneous chemocatalysis offers an alternative path. Research on the oxidation of furfural (B47365) and HMF using molecular oxygen or other green oxidants with supported metal catalysts could be adapted for EMF. nih.govbohrium.com The focus should be on developing robust, recyclable catalysts that operate efficiently at low temperatures and pressures, minimizing byproduct formation and energy consumption.

Table 1: Proposed Catalytic Systems for EMF Oxidation

| Catalytic Approach | Catalyst Type | Potential Precedent/Starting Point | Key Research Goal |

|---|---|---|---|

| Biocatalysis | Whole-cell biocatalysts | Comamonas testosteroni SC1588, D. wulumuqiensis R12 rsc.orgmdpi.com | High selectivity and yield for EMF to 5-(ethoxymethyl)furan-2-carboxylic acid. |

Comprehensive Exploration of Bioactivity Profiles and Underlying Mechanisms

The furan (B31954) scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiijabbr.comresearchgate.net Furan-2-carboxylic acid derivatives, in particular, have been the subject of various biological studies. orientjchem.orgmdpi.com

A crucial unexplored avenue is the comprehensive biological screening of 5-(ethoxymethyl)furan-2-carboxylic acid. The presence of the ethoxymethyl group, compared to the more common hydroxymethyl group, increases the compound's lipophilicity, which can significantly alter its pharmacokinetic and pharmacodynamic properties. This modification could enhance cell membrane permeability and interaction with biological targets. Future research should involve systematic screening against diverse panels of cancer cell lines, pathogenic bacteria (both Gram-positive and Gram-negative), and fungi. orientjchem.org

Should promising activity be identified, subsequent research must focus on elucidating the underlying mechanisms of action. This involves target identification studies, investigation of downstream signaling pathways, and structure-activity relationship (SAR) analyses to optimize the lead compound for increased potency and reduced toxicity.

Integration into Advanced Catalytic Cycles for Value-Added Chemicals

Beyond its direct applications, 5-(ethoxymethyl)furan-2-carboxylic acid can be envisioned as a novel platform chemical for the synthesis of other valuable molecules. The catalytic upgrading of furanic compounds is a cornerstone of modern biorefineries. nih.govresearchgate.net For instance, HMF and its derivatives are catalytically converted to precursors for fuels and polymers. bohrium.com

Future investigations should explore the catalytic transformation of 5-(ethoxymethyl)furan-2-carboxylic acid. The molecule possesses three distinct functional handles: the furan ring, the carboxylic acid group, and the ether linkage. Each of these sites could be targeted for selective chemical modification. For example, catalytic decarboxylation could yield 2-(ethoxymethyl)furan, a potential biofuel or solvent. Alternatively, selective cleavage of the ether bond could provide a route to HMFCA or other functionalized furanones. The development of catalytic cycles that can selectively functionalize one part of the molecule while leaving the others intact would significantly expand the chemical space accessible from this bio-derived starting material.

Investigation of Novel Material Applications and Polymer Architectures

One of the most promising and unexplored applications for 5-(ethoxymethyl)furan-2-carboxylic acid is in polymer science. Its structural analogue, 2,5-furandicarboxylic acid (FDCA), is a well-established bio-based monomer used to produce polyethylene (B3416737) furanoate (PEF), a renewable alternative to petroleum-based PET. nih.govnih.govrsc.org

A significant research direction is the use of 5-(ethoxymethyl)furan-2-carboxylic acid as a functional co-monomer in polyesters and polyamides. Its incorporation into a polymer backbone would introduce a flexible ether side chain. This pendant group could disrupt polymer chain packing, leading to materials with distinct properties compared to their rigid, linear counterparts. Potential modifications to material properties include:

Lowered Glass Transition Temperature (Tg): The flexible side chains could increase the free volume within the polymer matrix, resulting in softer, more flexible materials.

Enhanced Solubility: The ether group may improve solubility in a wider range of organic solvents, facilitating processing.

Tunable Degradability: The ether and ester linkages could offer multiple points for chemical or enzymatic degradation, creating possibilities for designing polymers with controlled lifecycles.

Future work should focus on the synthesis and characterization of copolymers containing 5-(ethoxymethyl)furan-2-carboxylic acid, followed by a thorough investigation of their thermal, mechanical, and degradation properties.

Multi-Omics Approaches in Biochemical Pathway Elucidation

Should a natural microbial pathway for the synthesis or degradation of 5-(ethoxymethyl)furan-2-carboxylic acid be discovered, multi-omics approaches will be indispensable for its complete elucidation. nih.gov The metabolism of other furanic compounds, such as furfural and HMF, has been successfully mapped in microorganisms like Cupriavidus basilensis. researchgate.netnih.gov

A future research scenario would involve isolating a microorganism capable of utilizing 5-(ethoxymethyl)furan-2-carboxylic acid as a carbon source. A multi-omics strategy would then be deployed:

Genomics: Sequencing the organism's genome to identify potential gene clusters encoding enzymes for furan metabolism.

Transcriptomics: Analyzing mRNA expression levels under different conditions (e.g., in the presence or absence of the target compound) to see which genes are upregulated.

Proteomics: Identifying the specific proteins (enzymes) that are actively produced during metabolism of the compound.

Metabolomics: Tracking the formation of intermediates and downstream products to piece together the full biochemical pathway. researchgate.net

This integrated approach provides a holistic view of the metabolic network and would be critical for any future efforts in metabolic engineering to enhance the production or degradation of the target molecule.

Advanced Characterization Techniques for In-situ Monitoring of Reactions

To optimize the synthesis of 5-(ethoxymethyl)furan-2-carboxylic acid, a deep understanding of the reaction dynamics is required. Advanced, in-situ characterization techniques offer a window into these processes in real-time, moving beyond traditional endpoint analysis.

Future research into the catalytic oxidation of EMF should employ these techniques to monitor the reaction as it occurs. acs.org For example, Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy can track the concentration of the reactant (EMF, identified by its aldehyde C-H stretch) and the product (the carboxylic acid, identified by its broad O-H stretch) simultaneously. Similarly, in-situ Raman spectroscopy can provide information on the state of the catalyst surface and the adsorption of reactants and intermediates. This data is invaluable for determining reaction kinetics, identifying rate-limiting steps, and understanding catalyst deactivation mechanisms, thereby accelerating the development of highly efficient synthetic processes.

Q & A

Q. Advanced

- Agar diffusion assays : Test against Staphylococcus aureus or Bacillus subtilis to determine minimum inhibitory concentration (MIC).

- Metabolic profiling : Track incorporation into bacterial cell walls via -labeled analogs.

- Structure-activity relationship (SAR) : Compare activity with analogs like 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA), which shows MIC values of 25–50 µg/mL against Gram-positive bacteria .

How can reaction conditions be optimized to achieve >90% purity in synthesis?

Q. Advanced

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove unreacted starting materials.

- AI-driven synthesis planning : Predict optimal catalysts (e.g., Pd/C for hydrogenation) and solvent systems (e.g., DMF for polar intermediates).

- In-line purification : Employ flash chromatography with silica gel (hexane/ethyl acetate gradient) .

What strategies resolve contradictions in catalytic efficiency reported across studies?

Q. Advanced

- Controlled kinetic studies : Compare turnover frequencies (TOF) under standardized conditions (e.g., 1 atm H, 25°C).

- Substituent electronic analysis : Use Hammett plots to correlate substituent effects (σ values) with reaction rates.

- Cross-validation : Replicate results using multiple spectroscopic techniques (e.g., GC-MS vs. HPLC) to confirm product identity .

How is this compound utilized in designing pharmaceutical intermediates?

Advanced

It serves as a scaffold for salicylate synthase (MbtI) inhibitors targeting Mycobacterium tuberculosis. Key steps include:

- Derivatization : Introduce electron-deficient aryl groups (e.g., 3-cyano-5-phenoxyphenyl) via Ullmann coupling.

- Bioactivity screening : Assess IC values against MbtI (e.g., 1d: IC = 0.8 µM) .

What role does the ethoxymethyl group play in modulating reactivity?

Basic

The ethoxymethyl (–CHOCHCH) group:

- Enhances lipophilicity : LogP increases by ~1.5 compared to hydroxyl analogs, improving membrane permeability.

- Steric effects : Hinders nucleophilic attack at the 5-position, directing reactivity to the carboxylic acid group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.